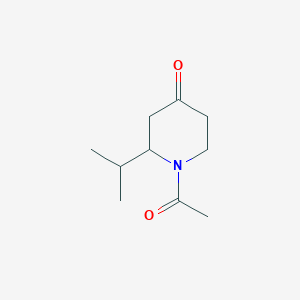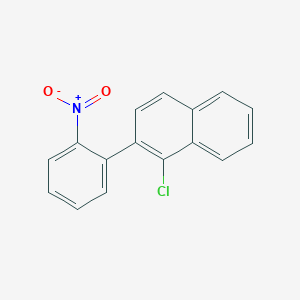
1-Chloro-2-(2-nitrophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(2-nitrophenyl)naphthalene is an aromatic compound characterized by the presence of a chlorine atom and a nitro group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2-nitrophenyl)naphthalene typically involves the nitration of 1-chloronaphthalene followed by a series of purification steps. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(2-nitrophenyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Electrophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(2-nitrophenyl)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(2-nitrophenyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group enhances the compound’s reactivity towards electrophiles, facilitating various chemical transformations. The pathways involved include the formation of intermediate complexes that lead to the final substituted products .
Vergleich Mit ähnlichen Verbindungen
1-Chloronaphthalene: An isomer with a chlorine atom attached to the naphthalene ring.
2-Chloronaphthalene: Another isomer with the chlorine atom in a different position on the naphthalene ring.
1-Nitronaphthalene: A compound with a nitro group attached to the naphthalene ring.
Uniqueness: 1-Chloro-2-(2-nitrophenyl)naphthalene is unique due to the presence of both a chlorine atom and a nitro group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Eigenschaften
CAS-Nummer |
918630-54-3 |
|---|---|
Molekularformel |
C16H10ClNO2 |
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
1-chloro-2-(2-nitrophenyl)naphthalene |
InChI |
InChI=1S/C16H10ClNO2/c17-16-12-6-2-1-5-11(12)9-10-14(16)13-7-3-4-8-15(13)18(19)20/h1-10H |
InChI-Schlüssel |
QEGBOMPUEKQJTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


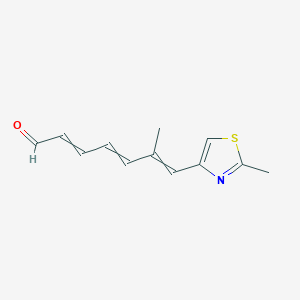
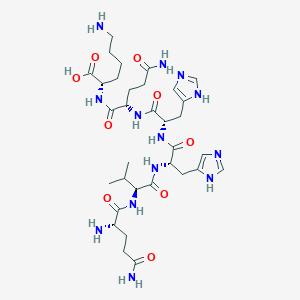


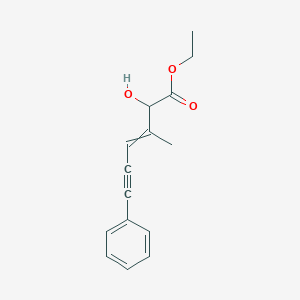
![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)
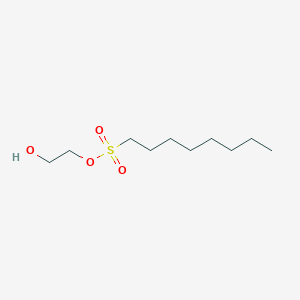
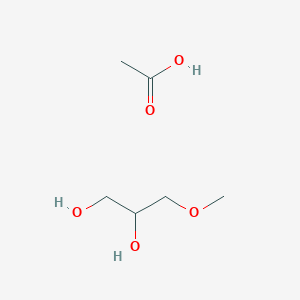
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
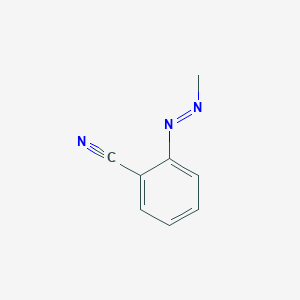
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
